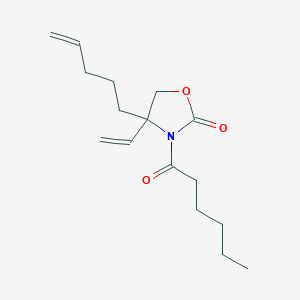
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- is a synthetic organic compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- typically involves multi-step organic reactions The process may start with the formation of the oxazolidinone ring through cyclization reactions involving amino alcohols and carbonyl compounds
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming epoxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or diols, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use as an antibiotic or other pharmaceutical agent.
Industry: Use in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the ribosomal subunit. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Cycloserine: A structural analog with applications in tuberculosis treatment.
Uniqueness
2-Oxazolidinone, 4-ethenyl-3-(1-oxohexyl)-4-(4-pentenyl)- is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Properties
CAS No. |
667869-73-0 |
|---|---|
Molecular Formula |
C16H25NO3 |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
4-ethenyl-3-hexanoyl-4-pent-4-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H25NO3/c1-4-7-9-11-14(18)17-15(19)20-13-16(17,6-3)12-10-8-5-2/h5-6H,2-4,7-13H2,1H3 |
InChI Key |
OIWJXNOSABKHOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(=O)OCC1(CCCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















